(R)-2-Amino-3-(tert-pentylthio)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

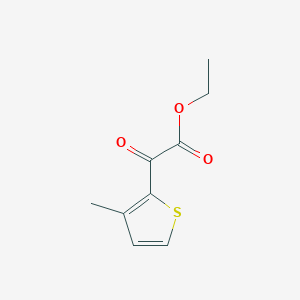

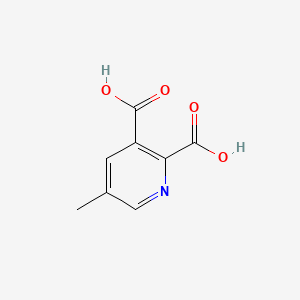

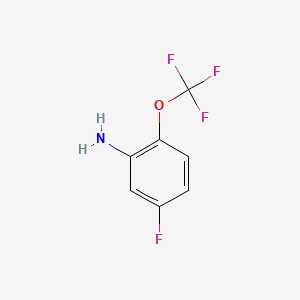

“®-2-Amino-3-(tert-pentylthio)propanoic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a tert-pentylthio group. The “R” in its name indicates the configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It has a chiral center at the 2nd carbon atom, an amino group at the 2nd carbon, a tert-pentylthio group at the 3rd carbon, and a carboxylic acid group at the end of the propyl chain .Chemical Reactions Analysis

The compound contains functional groups that are known to participate in various chemical reactions. The amino group can engage in reactions typical of amines, the carboxylic acid group can participate in acid-base reactions, and the thioether group may undergo oxidation and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups would likely make it more soluble in polar solvents .科学的研究の応用

Enantioselective Synthesis

Research on the enantioselective synthesis of neuroexcitants, such as ATPA analogues, showcases the relevance of chiral amino acids like (R)-2-Amino-3-(tert-pentylthio)propanoic acid. The synthesis processes often aim to achieve high enantiomeric excesses, highlighting the importance of precise stereochemical control in the creation of compounds with potential neuroexcitatory activity (Pajouhesh et al., 2000).

Precursors for Natural Products

The compound has been explored as a key intermediate in the synthesis of biotin, a critical vitamin in metabolic processes. The synthesis from L-cystine demonstrates its utility in the biosynthesis of essential biomolecules, including fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

Antibacterial Activity

A derivative isolated from garlic showed antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus, indicating the potential of (R)-2-Amino-3-(tert-pentylthio)propanoic acid and its analogues in developing new antibacterial agents (Meiyun Zhou et al., 2014).

Heterocyclisation

The compound's derivatives have been synthesized through one-pot, three-component reactions, leading to (R)-2-thioxothiazolidine-4-carboxylic acid. This synthesis pathway underscores its versatility in creating structurally diverse molecules with potential pharmaceutical applications (R. Mohebat, Elahe Kafrizi, 2014).

Enzymatic Preparation

Enzymatic routes have been explored for the preparation of (S)-amino acids from racemic mixtures, demonstrating the biocatalytic potential of amino acids in synthesizing antidiabetic drug candidates (Yijun Chen et al., 2011).

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-4-8(2,3)12-5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKQYQDZHWKJKY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572994 |

Source

|

| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(tert-pentylthio)propanoic acid | |

CAS RN |

312746-71-7 |

Source

|

| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)